1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one
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Overview
Description
1-Chloro-3,3-dimethylbicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a chlorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbicyclo[2.2.2]octan-2-one using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
3,3-dimethylbicyclo[2.2.2]octan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include 3,3-dimethylbicyclo[2.2.2]octan-2-ol or its derivatives.
Reduction: The primary product is 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-ol.
Oxidation: Products may include 3,3-dimethylbicyclo[2.2.2]octane-2-carboxylic acid.
Scientific Research Applications
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key sites for chemical interactions. The compound can undergo nucleophilic substitution at the chlorine atom, leading to the formation of various derivatives. The ketone group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and biological activity.
Comparison with Similar Compounds
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be compared with other bicyclic compounds such as:
3,3-Dimethylbicyclo[2.2.2]octan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.2]octan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-Chloro-3,3-dimethylbicyclo[2.2.2]octane: Lacks the ketone group, altering its chemical behavior and applications.
The unique combination of a chlorine atom and a ketone group in 1-chloro-3,3-dimethylbicyclo[22
Properties
CAS No. |
131437-02-0 |
---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-5-10(11,6-4-7)8(9)12/h7H,3-6H2,1-2H3 |
InChI Key |
NKUKUJZJSYVTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1=O)(CC2)Cl)C |
Origin of Product |
United States |
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